3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid

説明

3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid is a useful research compound. Its molecular formula is C7H9F3N2O4 and its molecular weight is 242.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid is a compound with significant biological activity, primarily due to its structural features, which include a pyrrolidine ring and various functional groups. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

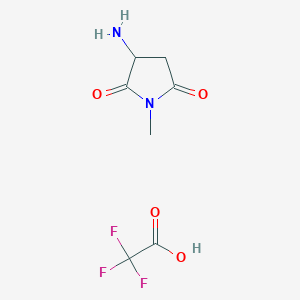

The compound has the molecular formula C7H9F3N2O4 and a molecular weight of approximately 242.15 g/mol. Its structure includes:

- Pyrrolidine Ring : A five-membered nitrogen heterocycle that contributes to the compound's reactivity.

- Amino Group : Enhances interaction with biological targets.

- Carbonyl Groups : Involved in various chemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity , particularly against fungi. A study by Cvetković et al. (2019) demonstrated its antifungal properties, suggesting its potential as a candidate for developing new antifungal agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity . In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Cancer Therapeutics

Another significant aspect of its biological activity is its potential as an anticancer agent . Pyrrolidine-2,5-dione derivatives, including this compound, have been identified as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in cancer progression through the kynurenine pathway . This inhibition can enhance immune responses against tumors.

Synthesis Methods

Various synthetic routes have been explored to produce this compound. Common methods include:

- Condensation Reactions : Utilizing pyrrolidine derivatives and appropriate carbonyl compounds.

- Functional Group Modifications : Modifying existing pyrrolidine structures to introduce amino and carbonyl functionalities.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxy-1-methylpyrrolidine-2,5-dione | Contains a hydroxyl group instead of an amino group | Exhibits different biological activities due to hydroxyl functionality |

| 4-Aminopiperidine | A six-membered nitrogen heterocycle with an amino group | Broader applications in medicinal chemistry due to structural flexibility |

| N-Methylpyrrolidinone | A lactam derivative of pyrrolidine | Typically used as a solvent or reagent in organic synthesis |

The unique combination of the amino group and carbonyl groups in this compound distinguishes it from these analogs, granting it specific biological activities not shared by its counterparts.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antifungal Activity Study : Cvetković et al. (2019) conducted a study demonstrating the antifungal efficacy against various strains, indicating potential for therapeutic use in fungal infections.

- Anti-inflammatory Study : An investigation into the inhibition of pro-inflammatory cytokines revealed significant results that support its application in treating inflammatory conditions.

- Cancer Treatment Potential : Research into IDO1 inhibition showed promise for developing therapies targeting cancer metabolism pathways .

科学的研究の応用

Cancer Treatment

One of the primary applications of 3-amino-1-methylpyrrolidine-2,5-dione derivatives is their role as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibition of IDO1 can enhance T-cell responses against tumors, making these compounds promising candidates for cancer immunotherapy. For instance:

- Mechanism : IDO1 catalyzes the first step in the kynurenine pathway of tryptophan metabolism, leading to immunosuppressive effects in the tumor microenvironment. By inhibiting this enzyme, the compounds can potentially reverse immune suppression and promote anti-tumor immunity .

- Case Studies : Research has demonstrated that pyrrolidine-2,5-dione derivatives exhibit significant anti-cancer activity in preclinical models, suggesting their potential for further development as therapeutic agents against various cancers .

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. Studies have shown that pyrrolidine-2,5-dione derivatives can effectively interact with voltage-gated sodium channels (VGSCs), which play a crucial role in seizure activity.

- Synthesis and Testing : A series of new derivatives were synthesized and evaluated for their anticonvulsant activity using established animal models. The results indicated that certain compounds exhibited significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

- Efficacy Data : For example, specific derivatives demonstrated effective dose (ED50) values comparable to or better than established anticonvulsants like phenytoin, indicating their potential as new treatments for epilepsy .

Summary of Findings

特性

IUPAC Name |

3-amino-1-methylpyrrolidine-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.C2HF3O2/c1-7-4(8)2-3(6)5(7)9;3-2(4,5)1(6)7/h3H,2,6H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKMTWYKKCAFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。